molecular formula C13H9Cl2N3S B3118692 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine CAS No. 241132-69-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine

Cat. No.: B3118692
CAS No.: 241132-69-4
M. Wt: 310.2 g/mol
InChI Key: IGNYKFIZAWSXOH-UHFFFAOYSA-N
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Description

N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a synthetic imidazothiazole derivative characterized by a chloro-substituted imidazothiazole core linked to a 3-chlorophenyl group via a methanamine bridge. The chloro substituents on both the heterocyclic ring and aromatic moiety likely influence its electronic properties, solubility, and target binding.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3-chlorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3S/c14-10-3-1-2-9(6-10)7-16-8-11-12(15)17-13-18(11)4-5-19-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNYKFIZAWSXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141561
Record name 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241132-69-4
Record name 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241132-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C13_{13}H10_{10}Cl2_{2}N3_{3}S
Molecular Weight : 310.21 g/mol
CAS Number : 241132-54-7

The compound features a unique structure characterized by an imidazo[2,1-b][1,3]thiazole core substituted with a chlorophenyl group. This specific arrangement contributes to its biological activity and interaction with various biological targets.

Target Receptors

Research indicates that N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine may act as an agonist for specific receptors, particularly the 5-HT6_6 receptor. This receptor is involved in several neurological processes, including mood regulation and cognition.

Biochemical Pathways

The compound's action may influence the expression of cytochrome P450 enzymes, which are crucial for drug metabolism. By modulating these enzymes, the compound could affect the pharmacokinetics of various drugs and alter metabolic pathways within the body.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In particular:

Bacterial Strain Activity
Staphylococcus aureusEffective
Bacillus cereusEffective
Escherichia coliEffective

Studies have shown that derivatives of this compound exhibit enhanced potency against these pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine has also been investigated for its anticancer effects. Research indicates that it can inhibit cancer cell proliferation in vitro by inducing apoptosis. This mechanism positions it as a promising candidate for further development in cancer therapeutics.

Neuropharmacological Effects

The compound's high affinity (Ki = 2 nM) and efficacy (EC50 = 6.5 nM) at the 5-HT6_6 receptor suggest its potential in treating neurological disorders such as depression and anxiety. Its ability to enhance GABA levels in the frontal cortex may contribute to its anxiolytic effects.

Case Studies and Research Findings

A notable study published in PubMed highlighted the discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent 5-HT6_6 receptor agonist with good pharmacokinetic profiles and activity in models for obsessive-compulsive disorders . This underscores the therapeutic potential of compounds related to N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against S. aureus, B. cereus, E. coli
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalAgonist at 5-HT6_6 receptor; potential for mood disorders

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

  • Substituent Size and Polarity : The methylsulfonyl group in 6a enhances COX-2 selectivity (IC₅₀ = 0.08 µM) compared to the target compound’s 3-chlorophenyl group, which may reduce potency due to smaller size and lower electron-withdrawing capacity .
  • Biological Target Specificity: Triazole-acetamide derivatives (e.g., 12h-k) target IDO1, highlighting how appended functional groups (e.g., hydroxycyclohexyl, cyanobutyl) redirect activity toward enzymatic pathways distinct from COX-2 .
  • Receptor Binding : Sulfonyl-linked analogs (e.g., the 5-HT6 agonist in ) demonstrate that sulfonation at C-5 can enable central nervous system receptor interactions, unlike the target compound’s methanamine linkage .

Key Observations :

  • Melting Points : Higher melting points in 12h-i (165–170°C) correlate with crystalline stability imparted by acetamide and triazole groups, whereas the target compound’s simpler structure may exhibit lower thermal stability .

Selectivity and Toxicity Profiles

  • COX-2 vs. COX-1 Selectivity : 6a demonstrates exceptional selectivity (SI = 313.7) due to its methylsulfonyl group, which fits the hydrophobic COX-2 active site. The target compound’s 3-chlorophenyl group may lack comparable selectivity due to reduced steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine
Reactant of Route 2
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine

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